2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide
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Overview
Description
2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide is a synthetic compound with significant importance in the fields of chemistry and biomedicine. Its complex structure, featuring both benzene and benzodiazole rings, along with nitro and sulfonamide groups, lends it unique reactivity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide involves multi-step organic reactions. Initially, the benzene ring is nitrated to introduce the nitro group. Subsequent steps involve sulfonation and coupling with benzodiazole derivatives.
Industrial Production Methods
In industrial settings, the production typically employs large-scale batch reactions. The nitration of benzene is carried out using mixed acid (sulfuric and nitric acid) at controlled temperatures. Sulfonation follows using oleum or chlorosulfonic acid. The final coupling step with 5-(trifluoromethyl)-1H-1,3-benzodiazole-2-amine is facilitated by condensation reactions under specific pH and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations, primarily affecting the methyl group and benzodiazole ring.
Reduction: : The nitro group is susceptible to reduction, forming corresponding amines.
Substitution: : Electrophilic aromatic substitution reactions are possible on the benzene ring, particularly at positions ortho- and para- to the nitro group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Catalytic hydrogenation (e.g., using palladium on carbon) or chemical reductions using iron and hydrochloric acid.
Substitution: : Halogens (chlorine, bromine) under Lewis acid catalysis, such as AlCl3.
Major Products
The primary products depend on the reaction type:
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Conversion to amines.
Substitution: : Various halogenated derivatives.
Scientific Research Applications
2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide finds applications across numerous domains:
Chemistry: : As a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: : As a probe in biochemical assays due to its unique structural properties.
Medicine: : Potential pharmacological applications, including as an inhibitor of specific enzymes or receptors.
Industry: : Utilized in materials science for developing new polymers and as a component in certain types of industrial catalysts.
Mechanism of Action
The mechanism by which 2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide exerts its effects depends on its application:
Inhibitory Action: : Binds to active sites of enzymes, inhibiting their activity.
Molecular Pathways: : May involve interaction with specific proteins, disrupting normal biological pathways.
Comparison with Similar Compounds
Unique Features
The trifluoromethyl group confers high metabolic stability and lipophilicity, making it stand out from similar sulfonamides.
The combination of nitro and benzodiazole groups offers unique reactivity not seen in simpler analogs.
Similar Compounds
4-nitro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
2-methyl-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzenesulfonamide
Each of these compounds shares functional groups and some reactivity but lacks the full breadth of reactivity and application range seen in 2-methyl-4-nitro-N-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzene-1-sulfonamide.
Properties
IUPAC Name |
2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O4S/c1-8-6-10(22(23)24)3-5-13(8)27(25,26)21-14-19-11-4-2-9(15(16,17)18)7-12(11)20-14/h2-7H,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOCQZMWNBJBJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)NC2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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